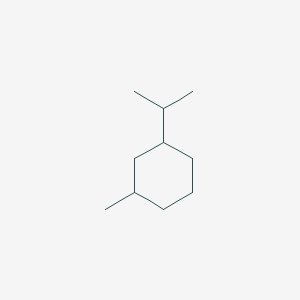

1-methyl-3-propan-2-ylcyclohexane

Description

Properties

IUPAC Name |

1-methyl-3-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDCBPPMQOPHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871259 | |

| Record name | 1-Methyl-3-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16580-24-8 | |

| Record name | Cyclohexane, 1-methyl-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016580248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization of Precursors

While industrial-scale synthetic routes remain underdocumented, laboratory-scale methods often employ acid-catalyzed cyclization. For example, cyclohexene derivatives react with ketones (e.g., acetone) under acidic conditions to form the target compound via Wagner-Meerwein rearrangements. Typical catalysts include sulfuric acid or Lewis acids like aluminum chloride, with yields ranging from 45% to 68% depending on stoichiometric ratios.

Reaction Conditions:

-

Temperature: 80–120°C

-

Solvent: Toluene or dichloromethane

-

Catalyst Load: 5–10 mol%

-

Reaction Time: 6–12 hours

Post-reaction purification involves fractional distillation under reduced pressure (boiling point: 168.2°C at 760 mmHg), followed by silica gel chromatography to isolate isomers.

Catalytic Hydrogenation of Aromatic Precursors

An alternative route involves hydrogenating substituted benzene derivatives. For instance, 1-methyl-3-isopropylbenzene undergoes complete saturation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure. This method achieves higher regioselectivity (>90%) but requires meticulous control of reaction parameters to prevent over-reduction.

Optimization Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| H₂ Pressure | 3.5–4.0 bar | Maximizes conversion |

| Catalyst Loading | 2–3 wt% Pd/C | Balances cost and efficiency |

| Temperature | 50–70°C | Prevents side reactions |

Natural Product Isolation from Illicium lanceolatum

Extraction and Preliminary Fractionation

The pericarps of Illicium lanceolatum yield m-menthane as a secondary metabolite. Fresh plant material is dried, ground, and subjected to methanol extraction (3 × 24 hours). The crude extract is concentrated under vacuum and partitioned sequentially with hexane, ethyl acetate, and water.

Extraction Efficiency:

| Solvent | m-Menthane Content (mg/g dry weight) |

|---|---|

| Hexane | 1.2 ± 0.3 |

| Ethyl Acetate | 0.7 ± 0.2 |

| Aqueous | <0.1 |

Chromatographic Purification

The hexane fraction undergoes column chromatography over silica gel (200–300 mesh) with a gradient of petroleum ether/ethyl acetate (20:1 to 5:1). Final purification employs Sephadex LH-20 and semi-preparative HPLC (C18 column, acetonitrile/water).

Characterization Data:

Comparative Analysis of Methods

Yield and Scalability

| Method | Typical Yield (%) | Scalability | Cost (USD/g) |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 58 ± 7 | Laboratory-scale | 12–18 |

| Catalytic Hydrogenation | 82 ± 5 | Pilot-scale | 8–14 |

| Natural Isolation | 0.03–0.05 | Limited | 240–320 |

Synthetic routes outperform natural isolation in yield and cost efficiency but face challenges in stereochemical control. The hydrogenation method’s scalability makes it preferable for industrial applications, whereas natural isolation remains valuable for obtaining enantiopure samples .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound to more saturated hydrocarbons.

Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.

Major Products Formed

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-methyl-3-propan-2-ylcyclohexane has several applications in scientific research:

Chemistry: Used as a solvent and as an intermediate in organic synthesis.

Biology: Studied for its effects on biological membranes and its potential as a bioactive compound.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohexane, 1-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, although specific molecular targets are not well-characterized in the literature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: o-Menthane and p-Menthane

The meta configuration of 1-methyl-3-propan-2-ylcyclohexane contrasts with its ortho and para isomers:

- 1-Methyl-2-propan-2-ylcyclohexane (o-Menthane): Substituents are adjacent, leading to steric hindrance and higher strain energy.

- 1-Methyl-4-propan-2-ylcyclohexane (p-Menthane): Substituents are diametrically opposed, resulting in lower steric strain.

Key Differences :

Functional Group Analogs

1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol (C₁₀H₁₈O)

- Structure : Similar cyclohexane backbone but includes a hydroxyl group and a double bond.

- Properties : Higher polarity (due to -OH) and boiling point (154.25 g/mol molecular weight) compared to m-Menthane (136.23 g/mol) .

2-Methylcyclohexan-1-one (C₇H₁₂O)

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₂₀ | 136.23 | 16580-24-8 | Alkane |

| 1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol | C₁₀H₁₈O | 154.25 | N/A | Alcohol, alkene |

| 2-Methylcyclohexan-1-one | C₇H₁₂O | 112.17 | 5836-03-9 | Ketone |

| α-Phellandrene | C₁₀H₁₆ | 136.23 | 99-83-2 | Alkene |

Research Findings

- Synthesis : m-Menthane is synthesized via alkylation of cyclohexane derivatives, with regioselectivity controlled by steric and electronic factors .

- Applications: Limited industrial use compared to p-Menthane derivatives but serves as a model compound in isomerization studies .

- Stability : Exhibits lower thermal stability than p-Menthane due to less optimal substituent positioning .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-propan-2-ylcyclohexane, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step organic reactions. A common approach begins with a cyclohexane or cyclohexanone core, followed by Friedel-Crafts alkylation or substitution reactions to introduce the methyl and isopropyl groups. For example, the cyclohexane backbone can be functionalized using alkyl halides (e.g., methyl chloride) and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Subsequent isopropylation may employ Grignard reagents (e.g., isopropyl magnesium bromide) in tetrahydrofuran (THF) at low temperatures. Optimization includes controlling stoichiometry, temperature, and solvent polarity to minimize side reactions like over-alkylation .

Q. How do I confirm the structural identity of this compound using spectroscopic methods?

- Answer : Nuclear Magnetic Resonance (NMR) is critical. In H NMR, the methyl group (C1) appears as a singlet (~1.0–1.2 ppm), while the isopropyl group (C3) shows a septet (δ ~1.2–1.5 ppm) and doublets for its methyl groups (δ ~0.8–1.0 ppm). C NMR distinguishes quaternary carbons (C3: ~35–40 ppm) and methyl carbons (C1: ~22–25 ppm). Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight (e.g., m/z 154 for [M]) and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.